
6-Chloro-2-(difluoromethyl)-7-ethyl-7H-purine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloro-2-(difluoromethyl)-7-ethyl-7H-purine is a fluorinated purine derivative. Fluorinated purines and related nucleosides exhibit a diverse range of biological activities. The presence of a difluoromethyl group at the 2-position of a purine can confer advantageous changes to physicochemical, metabolic, and biological properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the Balz-Schiemann reaction, which involves the diazotization of 2-aminopurine followed by fluorodediazoniation in aqueous fluoroboric acid . Another method involves the use of organometallic reagents, such as CF3ZnBr and CuI, to achieve selective trifluoromethylation .
Industrial Production Methods
Industrial production methods for fluorinated purines typically involve large-scale chemical reactions under controlled conditions. These methods may include the use of specialized equipment for handling reactive fluorine-containing reagents and ensuring the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
6-Chloro-2-(difluoromethyl)-7-ethyl-7H-purine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of substituted purines with different functional groups.
Applications De Recherche Scientifique
6-Chloro-2-(difluoromethyl)-7-ethyl-7H-purine has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 6-Chloro-2-(difluoromethyl)-7-ethyl-7H-purine involves its interaction with specific molecular targets and pathways. The compound can act as a nucleoside analog, interfering with nucleic acid synthesis and function. This can lead to the inhibition of viral replication or the induction of cell death in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Chloro-2-fluoropurine: Another fluorinated purine with similar biological activities.
2,6-Difluoropurine: A compound with two fluorine atoms at the 2- and 6-positions, exhibiting different physicochemical properties.
2-Trifluoromethylpurine: A purine derivative with a trifluoromethyl group at the 2-position, used in various chemical and biological studies.
Uniqueness
6-Chloro-2-(difluoromethyl)-7-ethyl-7H-purine is unique due to the presence of both a difluoromethyl group and an ethyl group, which can confer distinct physicochemical and biological properties compared to other fluorinated purines. This uniqueness makes it a valuable compound for research and development in various fields.
Propriétés
Formule moléculaire |
C8H7ClF2N4 |
|---|---|
Poids moléculaire |
232.62 g/mol |
Nom IUPAC |
6-chloro-2-(difluoromethyl)-7-ethylpurine |
InChI |
InChI=1S/C8H7ClF2N4/c1-2-15-3-12-7-4(15)5(9)13-8(14-7)6(10)11/h3,6H,2H2,1H3 |
Clé InChI |
OASPQNHYNCKXKY-UHFFFAOYSA-N |
SMILES canonique |
CCN1C=NC2=C1C(=NC(=N2)C(F)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


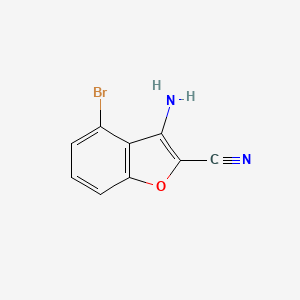
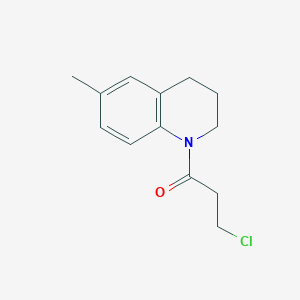
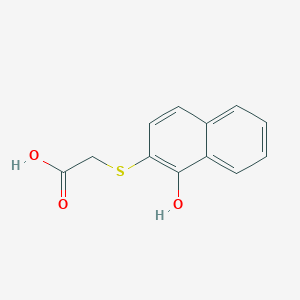
![2-(Chloromethyl)-3-methylbenzo[d]thiazol-3-ium chloride](/img/structure/B11874410.png)

![[(7-Chloro-2-methylquinolin-8-yl)oxy]acetonitrile](/img/structure/B11874423.png)
![1-Phenyl-1,8-diazaspiro[4.5]decan-2-one](/img/structure/B11874429.png)

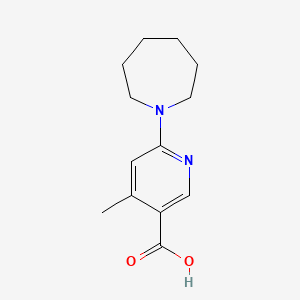
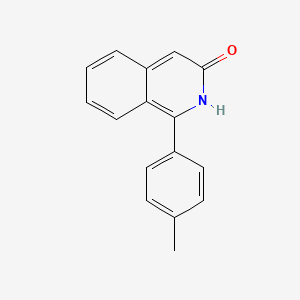

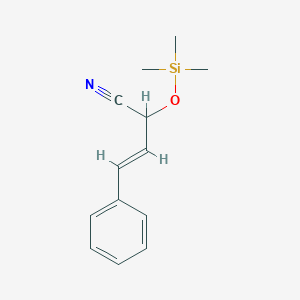

![3-Phenyl-5-[(trimethylsilyl)oxy]-1,2-oxazole](/img/structure/B11874479.png)
